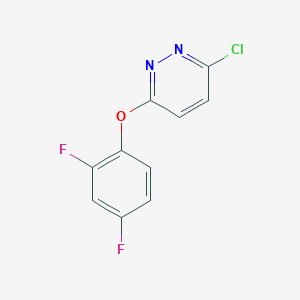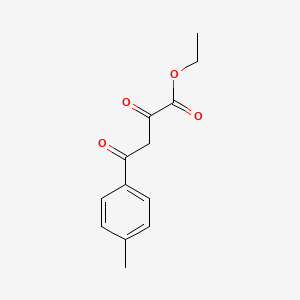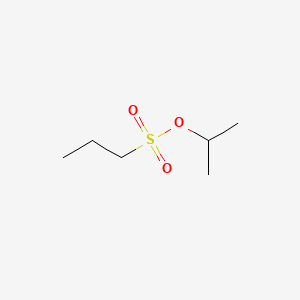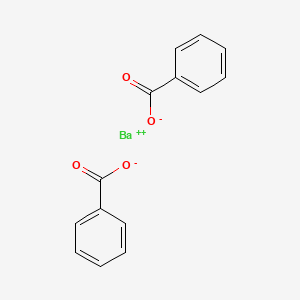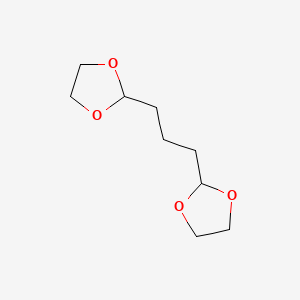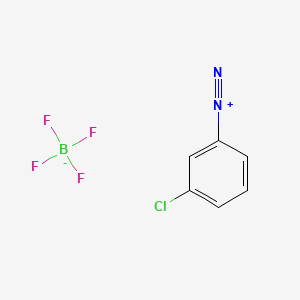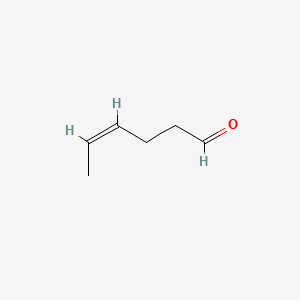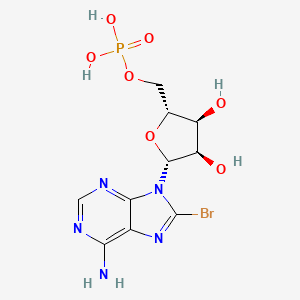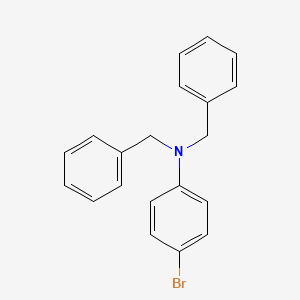
n,n-Dibenzyl-4-bromoaniline
概要
説明
N,n-Dibenzyl-4-bromoaniline is a chemical compound with the empirical formula C20H18BrN . It is a solid substance and its molecular weight is 352.27 .
Synthesis Analysis
The synthesis of n,n-Dibenzyl-4-bromoaniline involves the alkylation of 2-bromoaniline with benzyl bromide . Sodium carbonate is added to a solution of 4-bromoaniline in DMF, and the reaction mixture is stirred. This is followed by the dropwise addition of benzyl bromide. The reaction mixture is then heated at 80 °C for 5 hours .Molecular Structure Analysis
The molecular structure of n,n-Dibenzyl-4-bromoaniline can be represented by the SMILES stringBrC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 . The InChI key for this compound is RSFLPIGKWXARAL-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
N,n-Dibenzyl-4-bromoaniline is a solid substance . It has a molecular weight of 352.27 and its empirical formula is C20H18BrN .科学的研究の応用
Synthesis and Material Properties
- N,N-Dibenzyl-4-bromoaniline derivatives have been utilized in the synthesis of benzylideneaniline compounds, such as N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. These compounds exhibit interesting properties like crystallizing in orthorhombic crystal systems and demonstrating nonlinear optical properties, which are valuable in materials science (Subashini et al., 2021).
Liquid Crystal Research
- Research into liquid crystal technology has used derivatives of N,N-Dibenzyl-4-bromoaniline. For example, the study of liquid crystal dimers, including 4-n-alkoxybenzylidine-4′-bromoaniline disulphides, provides insights into the liquid crystalline properties of these materials. These studies are significant for understanding the behavior of liquid crystals in various applications (Osman et al., 2014).
Nonlinear Optical Behavior
- The compound N-(3-Hydroxybenzalidene)4-bromoaniline, a derivative of N,N-Dibenzyl-4-bromoaniline, has been synthesized and studied for its nonlinear optical (NLO) behavior. This research is essential for developing materials with specific optical properties, which can be used in various technological applications (Karakas et al., 2008).
Organometallic Chemistry
- N,N-Dibenzyl-4-bromoaniline is involved in the synthesis of various organometallic compounds. For example, N-Heterocyclic carbene (NHC) complexes with bromo(1,3-dibenzyl-1,3-dihydro-2H-imidazol-2-ylidene)silver(I) have been prepared, showcasing the compound's versatility in creating complex chemical structures. Such studies are crucial for advancing the field of organometallic chemistry and exploring new potential applications (Patil et al., 2011).
Electrochemical Studies
- The electrochemical behavior of derivatives of N,N-Dibenzyl-4-bromoaniline, such as 4-bromoaniline, has been extensively studied. These studies focus on understanding the electrochemical oxidation processes and are significant for applications in electrochemistry and material science (Kádár et al., 2001).
Synthesis of Schiff Bases
- Schiff bases derived from 3-bromo-4-methyl aniline, closely related to N,N-Dibenzyl-4-bromoaniline, have been synthesized and characterized. These bases are significant for their antimicrobial activity and potentiometric studies with various metal ions. Such research is crucial for the development of new pharmaceuticals and materials with specific binding properties (Upadhyay et al., 2020).
Catalysis Research
- Compounds like N,N-Dibenzyl-4-bromoaniline have been used in catalysis research. For instance, selenoxides, including dibenzyl selenoxide derivatives, have been utilized as catalysts for bromination reactions in organic chemistry. This research contributes to the development of more efficient and selective catalytic processes in organic synthesis (Goodman & Detty, 2004).
Safety and Hazards
特性
IUPAC Name |
N,N-dibenzyl-4-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN/c21-19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFLPIGKWXARAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301308 | |
| Record name | n,n-dibenzyl-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n,n-Dibenzyl-4-bromoaniline | |
CAS RN |
65145-14-4 | |
| Record name | N-(4-Bromophenyl)-N-(phenylmethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65145-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 142300 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065145144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 65145-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n-dibenzyl-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65145-14-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


